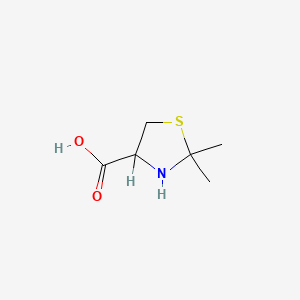

2,2-Dimethylthiazolidine-4-carboxylic acid

Description

Contextualization within Thiazolidine (B150603) Chemistry

Thiazolidines represent a significant class of heterocyclic compounds that are structurally related to the amino acid proline. nanobioletters.com The core of 2,2-Dimethylthiazolidine-4-carboxylic acid is the 1,3-thiazolidine ring, which is substituted with geminal methyl groups at the second position and a carboxyl group at the fourth. nih.gov This specific substitution pattern distinguishes it from other thiazolidine derivatives and influences its stability and reactivity.

The thiazolidine framework is a key component in a variety of biologically active molecules. For instance, the fusion of a β-lactam nucleus to a thiazolidine-4-carboxylic acid forms the basic structure of penicillins. researchgate.net Derivatives of thiazolidine-4-carboxylic acid are synthesized from the natural amino acid L-cysteine, which undergoes nucleophilic cyclization with aldehydes or ketones. nanobioletters.comnovapublishers.com This reaction can produce different diastereomers, and the stereochemistry is a crucial aspect of their biological function. novapublishers.com The 2,2-dimethyl substitution, in particular, arises from the reaction of L-cysteine with acetone (B3395972). rsc.org

In the broader context of medicinal chemistry, 2-substituted thiazolidine-4-carboxylic acids serve as important intermediates in peptide synthesis and in the development of various therapeutic agents. ekb.eg The carboxylic acid functional group provides a reactive site for creating amides, esters, and other derivatives, making it a versatile building block for more complex molecules. ontosight.airesearchgate.net

Historical Perspectives on Thiazolidine-4-carboxylic Acid Research

The investigation of thiazolidine-4-carboxylic acid and its derivatives has a history that dates back to the 1930s. Initial synthesis was described by Schubert in 1936, followed by independent work by Clark and Ratner in 1937. ekb.eg These early studies laid the groundwork for understanding the fundamental chemistry of these compounds, which are formed by the condensation reaction of L-cysteine with aldehydes or ketones. ekb.egnih.gov

Historically, research has highlighted the role of these compounds as intermediates and prodrugs. For example, thiazolidine-4-carboxylic acid itself can act as a prodrug of L-cysteine, slowly releasing the amino acid under physiological conditions. novapublishers.com This property is attributed to the reversible nature of the ring formation. researchgate.net

Over the decades, the scope of research has broadened significantly. Scientists have explored the synthesis of a vast array of derivatives by varying the substituent at the 2-position. novapublishers.comresearchgate.net These efforts have been driven by the discovery that different derivatives exhibit a wide spectrum of pharmacological activities. nanobioletters.comresearchgate.net The study of compounds like this compound is a continuation of this long-standing research, aiming to leverage the unique properties conferred by the gem-dimethyl substitution for various applications in chemical and biological sciences. ontosight.aichemicalbook.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | (4R)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid |

| Molecular Formula | C6H11NO2S |

| Molar Mass | 161.22 g/mol |

| CAS Number | 58166-38-4 |

Note: Data sourced from PubChem CID 676443. nih.gov

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-substituted thiazolidine-4-carboxylic acids |

| L-cysteine |

| Penicillins |

| Proline |

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-6(2)7-4(3-10-6)5(8)9/h4,7H,3H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQICQZUUHJWGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC(CS1)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70962601 | |

| Record name | 2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42607-20-5, 38984-68-8 | |

| Record name | 2,2-Dimethyl-4-thiazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42607-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038984688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethylthiazolidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042607205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylthiazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2,2 Dimethylthiazolidine 4 Carboxylic Acid

Fundamental Cyclization Reactions

The core method for synthesizing the thiazolidine (B150603) ring system is the reaction between a 1,2-aminothiol and a carbonyl compound. In the context of 2,2-dimethylthiazolidine-4-carboxylic acid, the aminothiol (B82208) is L-cysteine, which provides the characteristic carboxylic acid group at position 4 and sets the stereochemistry at this carbon.

Synthesis from L-Cysteine and Carbonyl Compounds

The reaction of L-cysteine with various carbonyl compounds, including both aldehydes and ketones, is a well-established route to a diverse range of 2-substituted and 2,2-disubstituted thiazolidine-4-carboxylic acids. nih.govnanobioletters.com This condensation reaction typically proceeds readily and is the most direct pathway to the thiazolidine core structure.

The specific synthesis of (4R)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid is accomplished through the reaction of L-cysteine with acetone (B3395972). nih.gov This reaction involves the intramolecular cyclization that occurs when the amino group and the thiol group of L-cysteine react with the carbonyl carbon of acetone.

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| L-Cysteine, Acetone | 1. Reflux 2. Boc-protection | (R)-3-(tert-Butoxycarbonyl)-2,2-dimethylthiazolidine-4-carboxylic acid | 70% (over two steps) | rsc.org |

The cyclization reaction is not limited to acetone. Other ketones can be employed to generate different 2,2-disubstituted thiazolidine-4-carboxylic acids. For example, the reaction of L-cysteine with butan-2-one (methyl ethyl ketone) has been used to synthesize 2-ethyl-2-methylthiazolidine-4-carboxylic acid derivatives. google.com

When an unsymmetrical ketone like butan-2-one is used, a new chiral center is created at the C-2 position of the thiazolidine ring. This typically results in the formation of a mixture of epimers (diastereomers) that differ in the configuration at this new stereocenter. rsc.org Research has shown that refluxing L-cysteine with butan-2-one, followed by Boc-protection, yields an equimolar mixture of (2S,4R) and (2R,4R) epimers of 3-(tert-butoxycarbonyl)-2-ethyl-2-methylthiazolidine-4-carboxylic acid. rsc.org

| Ketone | Product (after Boc-protection) | Stereochemical Outcome | Reference |

|---|---|---|---|

| Acetone | (R)-3-(tert-Butoxycarbonyl)-2,2-dimethylthiazolidine-4-carboxylic acid | Single stereoisomer (chirality at C-4 retained from L-cysteine) | rsc.org |

| Butan-2-one | Mixture of (2S,4R) and (2R,4R)-3-(tert-butoxycarbonyl)-2-ethyl-2-methylthiazolidine-4-carboxylic acid | Equimolar mixture of epimers | rsc.org |

Reaction with 1,2-Aminothiols and Aldehydes under Physiological Conditions

The formation of the thiazolidine ring from a 1,2-aminothiol and a carbonyl compound is a reaction that can proceed efficiently under mild, physiological conditions (neutral pH, room temperature). dss.go.thdiva-portal.org While the primary focus is on L-cysteine and ketones, the underlying mechanism is well-illustrated by the reaction of aminothiols like cysteamine (B1669678) with aldehydes. dss.go.th This reaction is noted to be fast, specific, and does not require a catalyst, making it a "click-type" reaction. diva-portal.org

The proposed mechanism involves an initial nucleophilic attack of the amino group on the carbonyl carbon to form a hemiketal intermediate. dss.go.th This is followed by dehydration to form a Schiff base (imine intermediate). researchgate.net Subsequent intramolecular nucleophilic attack by the thiolate group on the iminium carbon completes the cyclization, forming the stable five-membered thiazolidine ring. dss.go.thresearchgate.net The reaction is often promoted by protic solvents, which facilitate the removal of the water molecule formed during the condensation. dss.go.th

Advanced Synthetic Approaches

Beyond the fundamental cyclization, advanced methodologies focus on controlling the stereochemical outcome of the reaction, particularly when new chiral centers are formed.

Stereoselective Synthesis of Derivatives

The synthesis of 2,2-disubstituted thiazolidine-4-carboxylic acids inherently involves stereochemistry. The starting material, L-cysteine, possesses an (R) configuration at the C-4 position, which is retained throughout the synthesis. novapublishers.com

When a symmetrical ketone like acetone is used, no new stereocenter is generated at the C-2 position, and the resulting this compound has a single stereoisomer defined by the C-4 carbon. rsc.org

However, the reaction of L-cysteine with aldehydes or unsymmetrical ketones introduces a new chiral center at C-2, leading to the possibility of diastereomers. nanobioletters.comekb.eg The reaction with aldehydes often produces a mixture of (2R,4R) and (2S,4R) diastereomers. ekb.egresearchgate.net In some cases, specific reaction conditions, such as using acidified methanol (B129727), can influence the diastereomeric ratio of the products. researchgate.net While the reaction with aldehydes can be diastereoselective to some extent, the reaction with an unsymmetrical ketone like butan-2-one has been shown to produce an equimolar mixture of epimers, indicating a lack of stereoselectivity at the C-2 position in that specific synthesis. rsc.org

Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. These reactions are distinguished by their high atom economy, procedural simplicity, and ability to rapidly generate complex molecules from simple precursors. In the synthesis of heterocyclic compounds like thiazolidines, MCRs such as the Asinger and Bucherer-Bergs reactions represent powerful and convergent strategies. ijpsjournal.comcolab.ws

For instance, the synthesis of various thiazolidine derivatives can be achieved through one-pot pseudo-five-component reactions. A reported method involves the condensation of araldehydes, ethylenediamine, and 2-mercaptoacetic acid, showcasing the ability of MCRs to construct complex heterocyclic systems efficiently. orgchemres.orgresearchgate.net Another approach describes a synthetic route involving two sequential multicomponent reactions, beginning with an Asinger four-component reaction to create 3-thiazoline intermediates, which are then further elaborated. colab.ws These methods exemplify the advantages of MCRs in reducing the number of synthetic steps, minimizing waste, and simplifying purification processes. ijpsjournal.com

Nano-catalysis in Synthesis

The integration of nanotechnology in organic synthesis has led to the development of highly efficient and reusable nanocatalysts. These materials offer significant advantages, including high selectivity, reactivity, stability, and large surface-area-to-volume ratios. bohrium.com The catalytic activity of nanoparticles can be finely tuned by controlling their size, morphology, and through surface modifications. bohrium.com

In the synthesis of thiazolidine derivatives, various nanocatalysts have been employed to improve reaction rates and yields under mild conditions. These catalysts are often magnetically separable, which simplifies their recovery and reuse, aligning with the principles of sustainable chemistry. orgchemres.orgresearchgate.net For example, nano-Fe3O4-tethered polyhedral oligomeric silsesquioxanes have been used as a robust catalyst for the synthesis of bis-thiazolidinones under ultrasonic irradiation, resulting in short reaction times and excellent product yields. orgchemres.org Other notable examples include nano-CuFe2O4@chitosan and nano-CdZr4(PO4)6, which have proven effective in promoting the condensation reactions required to form the thiazolidine ring system. researchgate.netbohrium.com

Below is a table summarizing various nanocatalysts used in the synthesis of thiazolidine derivatives.

| Catalyst | Type of Reaction | Key Advantages |

| nano-Fe3O4@APTPOSS orgchemres.org | Pseudo-five-component synthesis of bis-thiazolidinones | Low catalyst loading, reusability, short reaction times. orgchemres.org |

| nano-CuFe2O4@chitosan researchgate.net | One-pot condensation for bis-thiazolidinones | Excellent yields, wide product scope, catalyst reusability. researchgate.net |

| nano-CoFe2O4@SiO2/PrNH2 bohrium.com | Multicomponent synthesis of 1,3-Thiazolidin-4-ones | Environmentally friendly, operational simplicity, high yields. bohrium.com |

| nano-CdZr4(PO4)6 researchgate.netbohrium.com | Pseudo-five-component synthesis of bis-thiazolidinones | Simplicity, excellent yields, short reaction times, reusability. researchgate.netbohrium.com |

Green Chemistry Principles in Synthetic Protocols

Green chemistry principles are increasingly being integrated into the synthesis of pharmaceutical compounds to minimize environmental impact. These principles focus on enhancing efficiency, using non-toxic solvents, reducing reaction steps, and limiting chemical waste. ijpsjournal.comzenodo.org For the synthesis of thiazolidine-4-carboxylic acid derivatives, several green chemistry approaches have been explored. ijpsjournal.comzenodo.org

Microwave-assisted organic synthesis is a prominent green technique that often leads to remarkably short reaction times, high product yields, and easier purification compared to conventional heating methods. ijpsjournal.commdpi.com This method reduces the volume of solvents required, making it an ecologically sustainable approach. mdpi.com Another green strategy involves the use of deep eutectic solvents, which can function as both the reaction medium and the catalyst, thereby eliminating the need for traditional volatile organic solvents. frontiersin.org The use of water as a solvent, where feasible, is also a key aspect of green synthesis due to its non-toxic and environmentally benign nature. google.com These methods align with the core goals of green chemistry by designing chemical processes that are safer, more energy-efficient, and produce less waste. mdpi.com

Derivatization and Functionalization Strategies

Protection Group Chemistry

The chemical structure of this compound features a secondary amine, a carboxylic acid, and a sulfur atom integrated within a heterocyclic ring. The strategic modification or derivatization of this molecule, particularly in the context of peptide synthesis or the development of more complex structures, often requires the use of protecting groups. rsc.orgekb.eg Protection/deprotection steps are essential to mask reactive functional groups and ensure that chemical transformations occur selectively at the desired position. nih.gov

The synthesis of this compound from L-cysteine and acetone is a classic example of in-situ protection. rsc.org In this reaction, the acetone molecule reacts with both the primary amine and the thiol group of L-cysteine to form the thiazolidine ring. The gem-dimethyl group at the C2 position of the ring effectively forms an isopropylidene ketal, which serves as a robust protecting group for both the thiol and the amine functionalities. nih.gov

This cyclic structure is stable under many reaction conditions but can be designed to open non-enzymatically under physiological conditions, releasing L-cysteine. nih.gov This property makes 2-substituted thiazolidine-4-carboxylic acids effective prodrugs of L-cysteine, as the thiazolidine ring acts as a temporary, cleavable protecting group that masks the reactive sulfhydryl group until it reaches its biological target. nih.govnih.gov

For further functionalization, such as peptide coupling at the carboxylic acid group, the secondary amine within the thiazolidine ring must often be protected to prevent unwanted side reactions. Standard protecting groups used in peptide chemistry, such as tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), are well-suited for this purpose.

The Boc group can be introduced onto the thiazolidine nitrogen by reacting this compound with di-tert-butyl dicarbonate. rsc.org This reaction yields (R)-3-(tert-Butoxycarbonyl)-2,2-dimethylthiazolidine-4-carboxylic acid, a key intermediate for subsequent synthetic steps. rsc.org The Boc group provides excellent protection under neutral and basic conditions and can be readily removed with mild acid. Similarly, the Fmoc group can be attached to provide protection that is stable to acidic conditions but easily cleaved by a base, such as piperidine. These protection strategies are fundamental for incorporating the this compound moiety into larger, more complex molecules.

The table below summarizes common protecting groups for the thiazolidine nitrogen.

| Protecting Group | Full Name | Reagent for Introduction | Cleavage Conditions |

| Boc | tert-Butoxycarbonyl | Di-tert-butyl dicarbonate | Mild Acid (e.g., TFA) |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) |

Formation of Carboxamide Derivatives

The synthesis of carboxamide derivatives from this compound typically involves the coupling of the carboxylic acid moiety with various amines. A general and effective method utilizes peptide coupling reagents to facilitate the formation of the amide bond.

In a representative synthetic route, 2-(substituted phenyl)thiazolidine-4-carboxylic acids are reacted with a desired amine in the presence of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) and 4-Dimethylaminopyridine (B28879) (DMAP) in a solvent such as dichloromethane. The reaction is typically stirred at room temperature for a period ranging from 4 to 24 hours. The resulting carboxamide derivatives are often obtained as a gel, which can be purified by washing with methanol and water to yield the final product as a powder.

This methodology allows for the synthesis of a diverse library of carboxamide derivatives by varying the amine component, enabling the exploration of structure-activity relationships for various applications. The formation of the carboxamide is confirmed by spectroscopic methods, with the appearance of a characteristic peak for the carboxamide proton in the 1H NMR spectrum.

Interactive Data Table: Synthesis of Carboxamide Derivatives

| Parameter | Value |

| Starting Material | 2-(substituted phenyl)thiazolidine-4-carboxylic acid |

| Coupling Reagents | EDC.HCl, DMAP |

| Solvent | Dichloromethane |

| Temperature | Room Temperature |

| Reaction Time | 4 - 24 hours |

Synthesis of Thiazolidine-4-carboxylic Acid Derivatives of Penicillamine

A straightforward and efficient one-step synthesis method is employed for the preparation of thiazolidine-4-carboxylic acid derivatives of penicillamine. This process involves the cyclization of D-penicillamine with a variety of aromatic aldehydes.

The reaction is typically carried out by reacting D-penicillamine with the chosen aldehyde, leading to the formation of the thiazolidine ring. This one-pot reaction is valued for its short reaction times, high yields, and the high purity of the resulting products. The synthesized derivatives can be characterized and identified using spectroscopic techniques such as FT-IR and 1H-NMR spectroscopy. This synthetic route provides a versatile platform for creating a range of penicillamine-derived thiazolidine-4-carboxylic acids with different substitutions on the aromatic ring, which can influence their chemical and biological properties.

Conjugation Chemistry

The conjugation of this compound can be approached through two main reactive handles: the carboxylic acid group and the secondary amine within the thiazolidine ring.

The carboxylic acid functionality allows for standard coupling reactions to form amide bonds, esters, or other acyl derivatives. For instance, the carboxylic acid can be activated and then reacted with nucleophiles like amines or alcohols to form stable conjugates. Common coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can be used to facilitate these reactions.

Furthermore, the thiazolidine ring itself is a key player in a form of dynamic conjugation chemistry, particularly in the context of prodrugs. Thiazolidine-4-carboxylic acids can act as prodrugs of cysteine, where the ring reversibly opens to release the free amino acid. This equilibrium between the cyclic thiazolidine and the open-chain Schiff base is a form of reversible conjugation and is influenced by factors such as pH. This property is exploited in drug delivery systems where the active compound (cysteine) is released under specific physiological conditions. This ring-opening and closing mechanism represents a unique conjugation strategy inherent to the thiazolidine scaffold.

Ring Stability and Decomposition Studies

Conditions for Ring Cleavage and Decomposition

The stability of the this compound ring is susceptible to certain conditions that can lead to its cleavage and decomposition. One of the primary pathways for ring opening is hydrolysis. The thiazolidine ring can undergo hydrolysis, particularly under conditions that favor the cleavage of the carbon-nitrogen bond (C2-N3). This process is essentially the reverse of its formation from cysteine and a carbonyl compound.

Studies have shown that at physiological pH and temperature, the thiazolidine ring can open. This has been demonstrated by the deuterium (B1214612) exchange of hydrogens on the methyl group at the C2 position with solvent D2O, indicating a dynamic equilibrium involving ring opening. This inherent instability is a key feature in the design of thiazolidine-based prodrugs, which are intended to release cysteine in vivo through non-enzymatic ring opening followed by solvolysis. The rate and extent of this cleavage are influenced by the substituents on the thiazolidine ring and the surrounding chemical environment.

Rearrangement Reactions of Thiazolidine Derivatives

Thiazolidine derivatives can undergo rearrangement reactions, a notable example being epimerization at the C2 position. This rearrangement proceeds through a mechanism involving ring opening to form a Schiff base intermediate, followed by recyclization.

This process has been observed when a single isomer of a 2-substituted thiazolidine-4-carboxylic acid is dissolved in certain NMR solvents, leading to the formation of a diastereomeric mixture. The presence of acid can accelerate this epimerization. The unshared pair of electrons on the thiazolidine nitrogen is believed to drive this process. This ring-chain tautomerism highlights the dynamic nature of the thiazolidine ring and is a critical consideration in the stereochemical stability and reactivity of these compounds. The rearrangement can be influenced by the nature of the substituent at the C2 position and the solvent system used. mcmaster.ca

Conformational Analysis and Stereochemical Investigations of 2,2 Dimethylthiazolidine 4 Carboxylic Acid

Stereoisomeric Forms and Diastereomeric Mixtures

The stereochemistry of 2,2-dimethylthiazolidine-4-carboxylic acid is fundamentally linked to its precursor, cysteine. When synthesized from L-cysteine, which has an (R) configuration at its α-carbon, the resulting product is (4R)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid. rsc.orgnih.gov The carbon atom at position 4 (C4) of the thiazolidine (B150603) ring is a chiral center, retaining the configuration of the parent amino acid.

The carbon at position 2 (C2) is substituted with two identical methyl groups, meaning it is not a stereocenter. Therefore, unlike other 2-substituted thiazolidine-4-carboxylic acids, the 2,2-dimethyl derivative does not form diastereomeric mixtures. ekb.eg

In contrast, when L-cysteine reacts with aldehydes or asymmetric ketones, a second chiral center is created at the C2 position. This results in the formation of a mixture of diastereomers. For instance, the reaction with aldehydes typically yields a mixture of (2S,4R) and (2R,4R) diastereomers. ekb.egnanobioletters.com The ratio of these diastereomers can be influenced by factors such as the solvent used during the synthesis. nanobioletters.com For example, the synthesis of 2-[4-(2-ethoxy-2-oxoethoxy) phenyl] thiazolidine-4-carboxylic acid produces a cis/trans mixture of diastereomers whose ratio is dependent on the solvent. nanobioletters.com

| Compound Feature | Description | Resulting Stereochemistry |

|---|---|---|

| Origin of Chirality | Synthesized from L-cysteine. | The C4 carbon retains the (R) configuration from L-cysteine. rsc.orgnih.gov |

| C2 Carbon Substitution | Substituted with two identical methyl groups. | C2 is achiral; no diastereomers are formed. |

| Comparison Compound (2-substituted) | Synthesized from L-cysteine and an aldehyde. | Forms a diastereomeric mixture (e.g., (2R,4R) and (2S,4R)). ekb.eg |

Conformational Equilibria in Solution and Solid State

The five-membered thiazolidine ring is not planar and adopts puckered conformations, typically described as envelope or twist forms, to minimize steric strain. The specific conformation and the equilibrium between different forms are influenced by the substitution pattern, the physical state (solid or solution), and the solvent environment.

In the solid state , X-ray crystallography studies of related thiazolidine-4-carboxylic acids show that the molecule typically adopts a single, well-defined conformation. researchgate.netnih.gov This fixed conformation is a result of optimizing intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

In solution , the molecule exhibits greater conformational flexibility. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying these dynamics. For some thiazolidine derivatives, distinct conformers can be observed in solution. researchgate.net For example, N-acetylated thiazolidine-4-carboxylic acid clearly shows two distinct conformers by NMR spectroscopy, whereas the unsubstituted parent compound appears as a single species in solution. researchgate.net The equilibrium between these conformers can be sensitive to the polarity of the solvent and temperature. In a study on a related compound, two distinct conformations were detected in polar solvents at room temperature, which averaged into a single resonance upon heating. researchgate.net The significant shift in the resonance of the C5 carbon in the 13C NMR spectra of different conformers indicates its involvement in the ring's twist conformations. researchgate.net

| State | Primary Investigation Technique | Key Research Findings |

|---|---|---|

| Solid State | X-ray Crystallography | Thiazolidine derivatives generally exist in a single, stable conformer in the crystalline form. researchgate.netnih.gov |

| Solution | NMR Spectroscopy | Molecules exhibit conformational flexibility. Multiple conformers can exist in equilibrium, influenced by factors like N-substitution, solvent polarity, and temperature. researchgate.net |

| Solution (NMR) | 1H and 13C NMR | Proton and carbon chemical shifts, particularly for C5, are sensitive to the ring's conformation, allowing for the characterization of different conformers. researchgate.net |

Chiral Properties and Enantiomeric Purity

As a chiral molecule, this compound possesses optical activity, meaning it rotates the plane of polarized light. The direction and magnitude of this rotation are characteristic of the specific enantiomer. The synthesis of this compound typically starts from an enantiopure source, L-cysteine, which ensures high enantiomeric purity in the final product. rsc.orgresearchgate.net The (4R) enantiomer is derived from L-cysteine, while the (4S) enantiomer would be derived from D-cysteine. nih.govnih.gov

The enantiomeric purity is a critical parameter, and it is often confirmed by measuring the specific rotation ([α]D). For example, a related compound, (R)-3-(tert-Butoxycarbonyl)thiazolidine-4-carboxylic acid, exhibits a specific rotation of [α]²⁰D = -130.8 (c 0.50, DCM), confirming its specific enantiomeric form. rsc.org Such measurements are standard for characterizing the chiral nature and purity of these compounds.

Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure and stereochemistry of thiazolidine (B150603) derivatives. While specific spectral data for the parent 2,2-Dimethylthiazolidine-4-carboxylic acid is not extensively detailed in readily available literature, analysis of closely related 2-substituted analogues provides a clear understanding of the expected chemical shifts and coupling constants.

In ¹H NMR spectra of 2-substituted thiazolidine-4-carboxylic acids, the protons on the heterocyclic ring exhibit characteristic signals. The proton at the C-2 position typically appears as a singlet, with its chemical shift being highly dependent on the substituent at that position. zu.ac.aenih.gov The proton at C-4 is often observed as a doublet of doublets due to coupling with the non-equivalent methylene (B1212753) protons at the C-5 position. nih.govresearchgate.net These C-5 protons themselves present as an ABX system, often appearing as two separate doublets of doublets. researchgate.net

For 2-aryl substituted thiazolidine-4-carboxylic acids, these signals fall into predictable ranges, as detailed in the table below.

Table 1: Representative ¹H NMR Data for 2-Substituted Thiazolidine-4-Carboxylic Acid Analogues in DMSO-d₆

| Proton | 2-(2-Hydroxyphenyl) analogue nih.gov | 2-(2-Methoxyphenyl) analogue nih.gov |

|---|---|---|

| H-2 | 5.699 ppm (s) | 5.135 ppm (s) |

| H-4 | 4.235 ppm (dd, J = 9.37, 5.64 Hz) | 3.919 ppm (dd, J = 9.52, 5.39 Hz) |

| H-5a | 3.009 ppm (d, J = 14.30 Hz) | 3.495 ppm (d, J = 14.31 Hz) |

| H-5b | 3.228 ppm (d, J = 14.30 Hz) | 3.551 ppm (d, J = 14.31 Hz) |

Note: Data is for illustrative analogues, not the title compound.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is typically the most deshielded, appearing in the 172-174 ppm range for thiazolidine derivatives. zu.ac.ae The C-2 and C-4 carbons, being attached to heteroatoms, also show characteristic shifts, generally in the 60-75 ppm region. zu.ac.aenanobioletters.com The C-5 methylene carbon is typically the most shielded of the ring carbons. nanobioletters.com

Table 2: Representative ¹³C NMR Data for a Thiazolidine-4-Carboxylic Acid Analogue in DMSO-d₆

| Carbon Atom | (2RS, 4R)-2-(4-{2-[(4-Hydroxybenzoyl)oxy]ethoxy}phenyl) analogue zu.ac.ae |

|---|---|

| COOH | 173.5, 172.7 ppm |

| C-2 | 71.9, 71.3 ppm |

| C-4 | 63.2, 63.0 ppm |

| C-5 | 40.7, 40.5 ppm |

Note: Data is for an illustrative analogue, not the title compound. The presence of two signals for each carbon reflects the diastereomeric mixture.

The thiazolidine ring is not planar and exists in a dynamic equilibrium of different puckered conformations. In 2-substituted thiazolidine-4-carboxylic acids, the condensation reaction can lead to the formation of diastereomers (e.g., 2R,4R and 2S,4R). zu.ac.ae NMR spectroscopy is crucial for identifying and quantifying these isomers, as they give rise to distinct sets of signals in both ¹H and ¹³C spectra. zu.ac.aenanobioletters.com For instance, the C-2 proton often appears as two separate singlets, allowing for the determination of the diastereomeric ratio. zu.ac.ae Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to determine the spatial proximity of protons, providing definitive evidence for the relative stereochemistry and preferred conformation of the substituents on the ring.

Vibrational Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum is expected to be dominated by absorptions from the carboxylic acid group. A very broad absorption band is anticipated in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. researchgate.net The carbonyl (C=O) stretching vibration typically gives rise to a strong, sharp peak around 1690-1740 cm⁻¹. researchgate.netekb.eg Other expected signals include the C-N stretching and N-H bending vibrations.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Very Broad |

| Carboxylic Acid | C=O stretch | 1690 - 1740 | Strong, Sharp |

| Amine | N-H bend | ~1600 | Moderate |

| Alkane | C-H stretch | 2850 - 2960 | Moderate to Strong |

Note: These are generalized expected ranges based on typical functional group absorptions and data from related compounds.

Mass Spectrometry (MS) Applications

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering clues to its structure. For (4R)-2,2-Dimethyl-4-thiazolidinecarboxylic acid, the electron ionization (EI) mass spectrum shows a distinct molecular ion peak. nih.gov

The molecular weight of C₆H₁₁NO₂S is 161.22 g/mol . The GC-MS data shows a prominent molecular ion peak [M]⁺ at an m/z of 161. nih.gov The fragmentation pattern is characteristic of this class of compounds. A common fragmentation pathway involves the loss of the carboxyl group (•COOH, 45 Da), which would lead to a fragment ion at m/z 116. Another significant fragmentation involves the cleavage of the thiazolidine ring. The observed major fragments provide strong evidence for the proposed structure. nih.gov

Table 4: GC-MS Fragmentation Data for (4R)-2,2-Dimethyl-4-thiazolidinecarboxylic Acid nih.gov

| m/z (Mass/Charge Ratio) | Relative Intensity (%) | Possible Fragment Identity |

|---|---|---|

| 161 | ~100 | [M]⁺ (Molecular Ion) |

| 115 | ~27 | [M - HCOOH]⁺ or [M - •COOH - H]⁺ |

| 84 | ~15 | Further fragmentation products |

| 69 | ~17 | Further fragmentation products |

Electrospray Ionization Time-of-Flight (ESI-TOF) MS

Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is a high-resolution technique used to determine the mass-to-charge ratio of ions and is instrumental in confirming the molecular weight of synthesized compounds. In the study of thiazolidine derivatives, High-Resolution Mass Spectrometry (HRMS) using ESI-TOF has been employed to verify the chemical structures of intermediates and final products.

Research on the synthesis of chiral fused oxathiane–γ-lactam bicyclic systems utilized ESI-TOF to confirm the successful synthesis of various N-Boc-protected thiazolidine carboxylic acids. rsc.org For instance, the analysis of (R)-3-(tert-Butoxycarbonyl)thiazolidine-4-carboxylic acid, a related compound, showed a sodium adduct ion [M+Na]⁺. The precise mass measurement allows for the unambiguous confirmation of the elemental composition. rsc.org

| Compound Derivative | Ion Formula | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| (R)-3-(tert-Butoxycarbonyl)thiazolidine-4-carboxylic acid | (C₉H₁₅NO₄SNa)⁺ | 256.0620 | 256.0621 | rsc.org |

| (2R,4R)-3-(tert-Butoxycarbonyl)-2-methylthiazolidine-4-carboxylic acid | (C₁₀H₁₇NO₄SNa)⁺ | 270.0776 | 270.0781 | rsc.org |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

X-ray Crystallography for Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of molecules within a crystal lattice. While the crystal structure for this compound itself is not detailed in the reviewed literature, structural data for closely related derivatives have been reported, demonstrating the utility of this method for the thiazolidine class of compounds.

The crystal structure of (2R,4R)-3-(tert-Butoxycarbonyl)-2-(3-chlorophenyl)thiazolidine-4-carboxylic acid monohydrate was determined to elucidate its molecular geometry and packing in the solid state. nih.govresearchgate.net The analysis revealed that the thiazolidine ring adopts a half-chair conformation. nih.gov Such studies are crucial for understanding the stereochemistry and intermolecular interactions, like hydrogen bonding, which govern the properties of these molecules. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.2460 (16) |

| b (Å) | 5.9660 (12) |

| c (Å) | 18.132 (4) |

| β (°) | 99.81 (3) |

| Volume (ų) | 879.0 (3) |

| Z | 2 |

Biological Activities and Mechanistic Insights of 2,2 Dimethylthiazolidine 4 Carboxylic Acid and Its Derivatives

Interaction with Molecular Targets and Biological Pathways

2,2-Dimethylthiazolidine-4-carboxylic acid and its derivatives have been investigated for their ability to act as ligands, binding to specific molecular targets. The rigid structure conferred by the dimethylthiazolidine carboxylic acid unit makes it an effective component in the design of inhibitors for enzymes such as serine proteases. nih.gov This structural feature is crucial for the binding of these ligands to the active sites of such enzymes. nih.gov Nuclear Magnetic Resonance (NMR) studies have been employed to confirm that the dimethylthiazolidine carboxylic acid moiety imparts conformational and dynamic properties that are very similar to more complex parent structures, validating its use as a structural replacement in inhibitor design. nih.gov The compound, specifically the (4R)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid form, has been identified as a ligand from protein-bound 3D structures, with the PDBe Ligand Code 2MT and being associated with the PDBe Structure Code 1SBU. nih.gov

Derivatives of thiazolidine-4-carboxylic acid can act as bidentate ligands. For example, (2R,4R)-2-(2-hydroxynaphthalen-1-yl)thiazolidine-4-carboxylic acid and (2R,4R)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid have been shown to form complexes with metal ions such as Cu(II), Fe(II), and VO(II). ekb.egekb.eg In these interactions, the ligands coordinate with the metal ions in a 2:1 ligand-to-metal molar ratio. ekb.egekb.eg

The thiazolidine (B150603) ring system is a key feature in various pharmacologically active compounds that modulate the activity of enzymes and receptors. ontosight.ai For instance, derivatives known as thiazolidinediones are utilized in the management of type 2 diabetes because they can activate peroxisome proliferator-activated receptors (PPARs), which play a role in regulating glucose and lipid metabolism. ontosight.ai

The dimethylthiazolidine carboxylic acid 'residue' has been successfully used as a novel P3 replacement in peptidomimetic inhibitors targeting two different serine proteases: the hepatitis C NS3 protease and the human cytomegalovirus maturational protease. nih.gov The bulky P3 amino acid residue in peptide-based inhibitors is often essential for creating an extended peptide conformation, which is critical for the binding of ligands to the active sites of serine proteases. nih.gov Thiazolidine-4-carboxylic acid derivatives have also been explored as potent enzyme inhibitors in other contexts. ekb.eg

While some potent anticancer derivatives of 2-arylthiazolidine-4-carboxylic acid amides were initially thought to act by modulating lysophosphatidic acid (LPA) receptors, further studies revealed that they did not exhibit any agonistic or antagonistic effects on these receptors. researchgate.net

Investigated Pharmacological Properties

Thiazolidin-4-one derivatives, a class that includes modifications of this compound, have been a significant focus of anticancer research due to their demonstrated cytotoxic activities. nih.govmdpi.com A series of 2-arylthiazolidine-4-carboxylic acid amides have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including prostate cancer (PC-3), ovarian cancer (SKOV3), and breast cancer (MDA-MB231). researchgate.net These compounds have shown potent cytotoxic activity, with IC50 values in the low micromolar range. researchgate.net

Research into the structure-activity relationship of these compounds has involved modifications to the length of the amide chain and the 2-aryl group, including the use of disubstituted phenyl and thiophene (B33073) derivatives. researchgate.net For instance, (R)-2-(2-Hydroxyphenyl)-4,5-dihydrothiazole-4-carboxylic acid, a related natural product, has demonstrated anticancer activity against L1210 cell lines in vitro. researchgate.net The thiazolidin-4-one scaffold is recognized as a crucial chemical skeleton that illustrates anticancer activity. nih.govbiointerfaceresearch.com

| Compound | Target Cancer Cell Line | Reported Activity |

|---|---|---|

| 2-Arylthiazolidine-4-carboxylic acid amides | PC-3 (Prostate) | Potent cytotoxicity (low µM IC50) researchgate.net |

| 2-Arylthiazolidine-4-carboxylic acid amides | SKOV3 (Ovarian) | Evaluated for cytotoxic activity researchgate.net |

| 2-Arylthiazolidine-4-carboxylic acid amides | MDA-MB231 (Breast) | Evaluated for cytotoxic activity researchgate.net |

| (R)-2-(2-Hydroxyphenyl)-4,5-dihydrothiazole-4-carboxylic acid | L1210 (Leukemia) | Confirmed anticancer activity in vitro researchgate.net |

| Thiazolidine-4-carboxylic acid | Human Cancers | Investigated as a selective drug nih.gov |

Derivatives of thiazolidine-4-carboxylic acid have been studied for their antioxidant properties. ontosight.ainih.gov The antioxidant potential of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. zu.ac.aemdpi.com The mechanism of action is believed to involve the disruption of radical-mediated processes.

The chemical structure of these derivatives significantly influences their antioxidant activity. For example, in a series of 2-aryl thiazolidine-4-carboxylic acids, the nature and position of substituents on the aromatic ring were found to correlate with their antioxidant potential. nih.gov Specifically, compounds with an -OCH3 group on the aromatic ring demonstrated better radical scavenging properties than those with -Cl, -F, or -NO2 groups. nih.gov The presence of a phenyl ring was also found to enhance radical scavenging activity. nih.gov

| Compound Derivative | Assay | Key Finding |

|---|---|---|

| 2-Aryl thiazolidine-4-carboxylic acids | DPPH radical scavenging | Aromatic substituent at C-2 affects antioxidant potential nih.gov |

| Derivatives with -OCH3 group on aromatic ring | DPPH radical scavenging | Showed better radical scavenging property nih.gov |

| 2-(substituted phenyl) thiazolidine-4-carboxamide derivatives | DPPH radical scavenging | Compound 2d showed maximum antioxidant potential (IC50 18.17 ± 1.0 µg/mL) mdpi.com |

| Thiazolidine-4-carboxylic acid derivatives (P1-P10) | DPPH free radical scavenging | Confirmed antioxidant potential zu.ac.ae |

Thiazolidine-4-carboxylic acid and its derivatives have demonstrated potential anti-inflammatory effects. ontosight.aimdpi.com These compounds are believed to exert their effects by modulating inflammatory pathways. For instance, they have been shown to reverse the inflammatory cascade associated with ethanol (B145695) exposure by potentially reducing the ROS/NF-κB/NLRP3/TNF-α/COX-2 cascade. jelsciences.com This action ultimately contributes to their neuroprotective role against neurodegenerative conditions where inflammation is a key factor. jelsciences.comjelsciences.com

The cysteine prodrug L-2-oxothiazolidine-4-carboxylic acid (OTC), in addition to its known antioxidant properties, has been reported to have a novel anti-inflammatory role. nih.gov Studies in retinal pigment epithelial (RPE) cells, which are central to the pathogenesis of age-related macular degeneration (AMD), have shown that OTC can attenuate inflammation. nih.gov Specifically, in ARPE-19 and primary RPE cells, OTC was found to reduce the expression of IL-6 and Ccl2 when the cells were exposed to TNF-α. nih.gov

Antimicrobial Efficacy

While research on the antimicrobial properties of this compound is not extensive, studies on related thiazolidine derivatives have demonstrated a broad range of antimicrobial activities. These derivatives often serve as scaffolds for the development of new antimicrobial agents.

Thiazolidin-4-one derivatives, for instance, have shown considerable efficacy against various bacterial and fungal strains. arabjchem.orgrsc.orgnih.gov One study reported the synthesis of 2,3-diaryl-thiazolidin-4-ones, which exhibited antibacterial activity against six Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MIC) ranging from 0.008 to 0.24 mg/mL. mdpi.com In this study, S. Typhimurium was the most sensitive bacterium, while S. aureus was the most resistant. mdpi.com Certain compounds within this series were found to be more potent against resistant strains like MRSA, P. aeruginosa, and E. coli than ampicillin. nih.govmdpi.com

Another study focusing on 2,5-disubstituted-4-thiazolidinone derivatives prepared from biphenyl-4-carboxylic acid also revealed significant biological activity against both Gram-negative (Escherichia coli, Pseudomonas aeruginosa) and Gram-positive (Bacillus subtilis, Staphylococcus aureus) bacteria, as well as fungal strains (Candida albicans, Aspergillus niger). arabjchem.org Specifically, compounds featuring bromophenyl and nitrobenzylidene or dibromobenzylidene substitutions were identified as the most effective antimicrobial agents within the tested series. arabjchem.org

The synthesis of 2-substituted-3-acetyl-thiazolidine-4-carbonyl-amino acid derivatives has also been explored, with some of these compounds showing antimicrobial activities against Bacillus subtilis, Bacillus pumilus, Pseudomonas aeruginosa, Escherichia coli, and Candida utilis. researchgate.net Similarly, novel thiazolidine-2,4-dione carboxamide and amino acid derivatives have been synthesized and evaluated, with some demonstrating weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity. researchgate.net

The mechanism of action for the antibacterial effects of some thiazolidin-4-one derivatives is thought to involve the inhibition of essential bacterial enzymes. rsc.orgmdpi.com For example, docking studies have suggested the probable involvement of E. coli Mur B inhibition in their antibacterial action. mdpi.com

Table 1: Antimicrobial Activity of Selected Thiazolidine Derivatives

| Compound Class | Test Organisms | Activity Range (MIC) | Reference |

|---|---|---|---|

| 2,3-diaryl-thiazolidin-4-ones | Gram-positive and Gram-negative bacteria | 0.008–0.24 mg/mL | mdpi.com |

| 2,5-disubstituted-4-thiazolidinones | E. coli, P. aeruginosa, S. aureus, B. subtilis | 1.56–12.5 µg/mL | arabjchem.org |

| 2-substituted-3-acetyl-thiazolidine-4-carbonyl-amino acids | B. subtilis, B. pumilus, P. aeruginosa, E. coli, C. utilis | Activity reported, but specific MIC values not provided in the abstract. | researchgate.net |

| Thiazolidine-2,4-dione carboxamides | Gram-negative bacteria, C. albicans | Weak to moderate activity | researchgate.net |

Enzyme Inhibition (e.g., Beta-lactamases)

The rise of bacterial resistance to β-lactam antibiotics, largely due to the production of β-lactamase enzymes, has spurred the search for effective inhibitors. researchgate.netgoogle.com Thiazolidine derivatives have emerged as a promising scaffold for the development of such inhibitors.

Research has shown that 2-Aryl thiazolidine-4-carboxylic acid derivatives can act as β-lactamase inhibitors. researchgate.net In one study, eight new compounds were synthesized by condensing aromatic aldehydes with L-cysteine and tested for their anti-β-lactamase activities. researchgate.net The results indicated that three of these compounds exhibited an anti-β-lactamase effect comparable to that of clavulanic acid when used as a co-inhibitor with amoxicillin. researchgate.net Molecular docking studies suggested that the active pocket of the TEM-1 β-lactamase has a hydrophobic space that favors hydrophobic substituents on the inhibitor molecules. researchgate.net

Furthermore, 2-mercaptomethyl-thiazolidines (MMTZs) have been designed as potent competitive inhibitors of subclass B1 metallo-β-lactamases (MBLs). bris.ac.uk These compounds were designed to mimic the interactions of reaction intermediates or hydrolysis products with the MBL active site. bris.ac.uk The binding of MMTZs involves thiol coordination to the Zn(II) site and significant hydrophobic interactions, which buries the inhibitor deeper within the active site compared to other thiol-based inhibitors like captopril. bris.ac.uk An unexpected thioether–π interaction with a conserved aromatic residue in the active site contributes to their potent and broad-spectrum inhibition of multiple MBLs. bris.ac.uk

In a similar vein, 2-aminothiazole-4-carboxylic acids (AtCs) have been developed as broad-spectrum MBL inhibitors by mimicking the binding features of carbapenem (B1253116) hydrolysates. nih.gov These compounds have shown potent activity against B1, B2, and B3 MBLs and have been shown to restore the activity of meropenem (B701) against MBL-producing bacterial isolates. nih.gov

Table 2: Inhibition of Beta-lactamases by Thiazolidine Derivatives

| Inhibitor Class | Target Enzyme(s) | Key Findings | Reference |

|---|---|---|---|

| 2-Aryl thiazolidine-4-carboxylic acid derivatives | TEM-1 β-lactamase | Some derivatives showed activity comparable to clavulanic acid. Hydrophobic substitutions are favored. | researchgate.net |

| 2-Mercaptomethyl-thiazolidines (MMTZs) | B1 Metallo-β-lactamases (NDM-1, VIM-2, IMP-1) | Potent competitive inhibitors with Ki values in the low- to sub-µM range. | bris.ac.uk |

| 2-Aminothiazole-4-carboxylic acids (AtCs) | B1, B2, and B3 Metallo-β-lactamases | Broad-spectrum inhibitors that restore carbapenem activity. | nih.gov |

Role in Biochemical Processes

Protection of Aminothiols in Biological Systems

Thiazolidine-4-carboxylic acid derivatives can function as prodrugs of L-cysteine, an important aminothiol (B82208). This property allows them to protect against conditions caused by the depletion of intracellular thiols. For instance, 2-substituted thiazolidine-4(R)-carboxylic acids have been evaluated for their protective effects against acetaminophen-induced hepatotoxicity in mice. nih.govosti.gov Acetaminophen overdose can lead to a depletion of glutathione (B108866), a critical aminothiol for detoxification.

Studies have shown that compounds like 2(RS)-methyl-, 2(RS)-n-propyl-, and 2(RS)-n-pentylthiazolidine-4(R)-carboxylic acid are effective in protecting against liver damage caused by acetaminophen. nih.govosti.gov It is proposed that these compounds act as prodrugs, slowly releasing L-cysteine in vivo through non-enzymatic ring opening and subsequent solvolysis. nih.govosti.gov The released L-cysteine then helps to replenish glutathione stores, thereby protecting the liver.

Similarly, L-2-oxothiazolidine-4-carboxylic acid (OTC), another cysteine prodrug, has been investigated for its protective role in cisplatin-induced renal injury. nih.gov Cisplatin treatment can lead to oxidative stress and inflammation. OTC was found to increase cellular glutathione levels, which in turn reduced the production of reactive oxygen species (ROS) and the activation of NF-kappaB, a key inflammatory mediator. nih.gov This suggests that by delivering cysteine and boosting glutathione synthesis, thiazolidine derivatives can protect cells and tissues from oxidative damage.

Inhibition of Protein Crosslinking

While direct evidence for the inhibition of protein crosslinking by this compound is limited, the ability of related compounds to modulate processes that lead to crosslinking, such as the Maillard reaction, suggests a potential role. The formation of advanced glycation end-products (AGEs) during the Maillard reaction is a major cause of protein crosslinking, which can lead to complications in diseases like diabetes.

L-2-oxothiazolidine-4-carboxylic acid (OTC) has been shown to inhibit vascular calcification, a process that can involve protein modification and crosslinking. nih.gov By inducing glutathione synthesis, OTC appears to prevent apoptosis and the transition of vascular smooth muscle cells to an osteoblast-like phenotype, which is associated with the deposition of a calcified matrix. nih.gov This suggests an indirect role in preventing the pathological crosslinking and modification of the extracellular matrix.

Modulation of Maillard Reaction Intermediates (e.g., TTCA to ARP Conversion)

2-Threityl-thiazolidine-4-carboxylic acid (TTCA) is a key intermediate in the Maillard reaction between xylose and cysteine. nih.govnih.gov The degradation and conversion of TTCA play a significant role in the development of color and flavor in foods. The presence of other reactants can modulate the conversion of TTCA to its isomeric Amadori compound (ARP) and other downstream products.

For example, the addition of extra xylose to a TTCA thermal reaction model has been shown to accelerate the degradation of TTCA and promote the formation of characteristic downstream products, including α-dicarbonyl compounds, which leads to enhanced browning. nih.gov This is because the added xylose can trap the cysteine released from the decomposition of ARP, forming more TTCA and shifting the chemical equilibrium to favor TTCA degradation. nih.gov

Conversely, the addition of L-cysteine can inhibit the browning of Maillard reaction products derived from TTCA. nih.gov Added cysteine appears to interfere with the normal reaction pathway from TTCA to ARP and other downstream products by restoring TTCA back to sugar and amino acid under heat treatment. nih.gov This prevents the generation of dicarbonyl compounds that are precursors to the colored melanoidins. nih.gov

Toxicological and Biological Impact Research

The toxicological profile of thiazolidine-4-carboxylic acid and its derivatives has been a subject of investigation, particularly in the context of their potential as therapeutic agents. Safety data sheets for (R)-Thiazolidine-4-carboxylic acid indicate that it is considered hazardous, with classifications for acute oral, dermal, and inhalation toxicity (Category 4), as well as skin and serious eye irritation (Category 2). fishersci.comthermofisher.com It may also cause respiratory irritation. thermofisher.com

In a biological context, the condensation product of acetaldehyde (B116499) and cysteine, 2-methylthiazolidine-4-carboxylic acid (MTCA), has been identified in human blood as a consequence of ethanol consumption. researchgate.net Acetaldehyde, a toxic metabolite of ethanol, readily reacts with cysteine to form MTCA. researchgate.net While this reaction could potentially scavenge toxic acetaldehyde, the hydrolytic instability of MTCA under physiological conditions may limit its utility as a quantitative marker for acetaldehyde exposure. researchgate.net

Conversely, some thiazolidine derivatives have shown a lack of toxicity in certain contexts. For instance, in a study of 2,3-diaryl-thiazolidin-4-ones as antimicrobial agents, an assessment of cellular cytotoxicity in normal human MRC-5 cells revealed that the compounds were not toxic. mdpi.com This highlights the variability in the toxicological profiles of different thiazolidine derivatives and the importance of specific structural features in determining their biological impact.

Table of Compounds

| Compound Name | |

|---|---|

| This compound | |

| 2,3-diaryl-thiazolidin-4-ones | |

| Ampicillin | |

| 2,5-disubstituted-4-thiazolidinone | |

| Biphenyl-4-carboxylic acid | |

| 2-substituted-3-acetyl-thiazolidine-4-carbonyl-amino acid | |

| Thiazolidine-2,4-dione carboxamide | |

| 2-Aryl thiazolidine-4-carboxylic acid | |

| L-cysteine | |

| Clavulanic acid | |

| Amoxicillin | |

| 2-mercaptomethyl-thiazolidines (MMTZs) | |

| Captopril | |

| 2-aminothiazole-4-carboxylic acids (AtCs) | |

| Meropenem | |

| Thiazolidine-4(R)-carboxylic acid | |

| Acetaminophen | |

| 2(RS)-methylthiazolidine-4(R)-carboxylic acid | |

| 2(RS)-n-propylthiazolidine-4(R)-carboxylic acid | |

| 2(RS)-n-pentylthiazolidine-4(R)-carboxylic acid | |

| Glutathione | |

| L-2-oxothiazolidine-4-carboxylic acid (OTC) | |

| Cisplatin | |

| 2-Threityl-thiazolidine-4-carboxylic acid (TTCA) | |

| Xylose | |

| Amadori compound (ARP) | |

| (R)-Thiazolidine-4-carboxylic acid | |

| 2-methylthiazolidine-4-carboxylic acid (MTCA) | |

| Acetaldehyde |

Ultrastructural Effects on Cellular Systems (e.g., Zebrafish Testicular Cells for Related Derivatives)

Investigations into the biological impact of thiazolidine derivatives have extended to the cellular level, revealing significant ultrastructural changes in vertebrate model systems. A notable study focused on the effects of (4S)-2-(4-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid, a derivative of this compound, on the testicular tissue of zebrafish (Danio rerio). jifro.ircivilica.com This research provides critical insights into how these compounds can induce cellular stress and degeneration. jifro.ircivilica.com

When exposed to this thiazolidinone derivative, various cell types within the zebrafish testis exhibited distinct and deleterious morphological changes. jifro.ircivilica.com The effects were observed across Sertoli cells, Leydig cells, and different stages of spermatogenic cells. jifro.ircivilica.com In Sertoli cells, which are crucial for sperm development, researchers noted mitochondrial swelling, significant loss of cristae, and the formation of autophagic vacuoles. jifro.ircivilica.com

Spermatogenic cells also displayed considerable damage. Spermatocytes showed degeneration of mitochondria, a dilated perinuclear space, and a swollen smooth endoplasmic reticulum (sER). jifro.ircivilica.com In spermatids, there was an observed separation between the nuclear membrane and the genetic material, which itself showed irregular condensation. jifro.ircivilica.com Leydig cells, responsible for testosterone (B1683101) production, also exhibited mitochondrial degeneration, dilatation of the sER tubules, and an expanded perinuclear space. jifro.ircivilica.com These findings collectively point to the degenerative effects of this particular thiazolidine derivative on the ultrastructure of zebrafish testicular cells. jifro.ircivilica.com

| Cell Type | Observed Ultrastructural Changes |

|---|---|

| Sertoli Cells | Mitochondrial swelling, intense cristae loss, formation of autophagic vacuoles. jifro.ircivilica.com |

| Spermatocytes | Dilated perinuclear space, mitochondrial degeneration, dilated smooth endoplasmic reticulum (sER). jifro.ircivilica.com |

| Spermatids | Separation between genetic material and nuclear membrane, irregular condensation of genetic material, mitochondrial degeneration, dilatation of sER tubules. jifro.ircivilica.com |

| Leydig Cells | Dilated perinuclear space, mitochondrial degeneration, dilatation in sER tubules. jifro.ircivilica.com |

Prior Investigations on Neurodegeneration (Acknowledging Retracted Research)

Thiazolidine-4-carboxylic acid derivatives have been a subject of interest in the context of neurodegenerative diseases, with research exploring their potential neuroprotective properties. irispublishers.comjelsciences.comjelsciences.com Studies have suggested that these compounds could counteract neuroinflammation and oxidative stress, which are key factors in nerve damage and memory impairment. irispublishers.comjelsciences.comnih.gov The proposed mechanism of action involves the reduction of reactive oxygen species (ROS) and the modulation of inflammatory pathways. irispublishers.comjelsciences.com Specifically, research pointed towards the downregulation of the ROS/NF-κB/NLRP3/TNF-α/COX-2 cascade as a potential pathway for the neuroprotective effects of these derivatives against ethanol-induced neurodegeneration. irispublishers.comirispublishers.com

However, it is crucial to acknowledge a significant development in this area of research. A key paper, "Synthesis, in silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment," published in the Journal of Inflammation Research in 2022 by Naz S, Al Kury LT, Nadeem H, et al., has been retracted. dovepress.com

The retraction was issued after concerns were raised regarding the duplication of images within the publication. researchgate.net Specifically, images in Figures 4 and 6 of the paper appeared to be duplicated with images from another publication by Ullah et al. (2022), which also shared some authors. researchgate.net According to the retraction notice, the authors were unable to provide a satisfactory explanation for the duplicated images, leading the Editor to retract the article to maintain the integrity of the scholarly record. dovepress.comresearchgate.net This event underscores the importance of critical appraisal of published literature and highlights the self-correcting nature of the scientific process.

Applications and Utility in Chemical and Biomedical Research

Role in Organic Synthesis

In the realm of organic synthesis, the unique structural features of 2,2-Dimethylthiazolidine-4-carboxylic acid and its parent compound, thiazolidine-4-carboxylic acid, are leveraged to achieve high levels of stereochemical control and to build complex molecular frameworks.

The inherent chirality derived from the parent L-cysteine molecule makes thiazolidine (B150603) derivatives valuable as chiral auxiliaries. nih.gov These auxiliaries are temporarily incorporated into a synthetic scheme to guide the stereochemical outcome of a reaction, after which they can be removed. nih.gov For instance, related thiazolidine structures have been successfully employed in asymmetric aldol (B89426) reactions. nih.gov In these reactions, the thiazolidine auxiliary directs the approach of the reacting molecules, resulting in the preferential formation of one diastereomer over the other. nih.gov This strategy is a powerful method for constructing optically active molecules with specific three-dimensional arrangements. nih.gov The Δ2-thiazoline class of compounds, which are structurally related, are also useful as chiral ligands in various asymmetric syntheses, including Pd-catalyzed allylic substitutions and Diels-Alder reactions. nih.gov

Thiazolidine-4-carboxylic acid and its derivatives are important intermediates in the synthesis of fine chemicals, particularly for the pharmaceutical industry. ekb.eg They serve as foundational scaffolds for creating a variety of biologically active compounds. ekb.eg Their utility stems from their role as building blocks for medicines and as precursors to potent enzyme inhibitors and receptor antagonists. ekb.eg

Table 1: Examples of Fine Chemicals Derived from Thiazolidine Scaffolds

| Class of Fine Chemical | Application/Significance | Source |

| Enzyme Inhibitors | Modulate biological pathways by blocking enzyme activity. | ekb.eg |

| Receptor Antagonists | Block cellular receptors to inhibit specific biological responses. | ekb.eg |

| Antiviral Drugs | Serve as key components in the synthesis of antiviral agents. | ekb.eg |

| Immunostimulating Drugs | Used in the preparation of drugs that stimulate the immune system. | ekb.eg |

The defined stereochemistry and functional groups of the thiazolidine ring make it an excellent starting point for synthesizing more complex molecules. Researchers have utilized this scaffold to develop novel therapeutic agents. A notable example is the discovery of a class of 2-arylthiazolidine-4-carboxylic acid amides as potent cytotoxic agents against prostate cancer cells. nih.gov In this research, the thiazolidine-4-carboxylic acid core was systematically modified to optimize cytotoxic activity and selectivity, demonstrating its value as a foundational structure in drug discovery. nih.gov

Applications in Peptide Synthesis

The challenges of peptide synthesis, such as preventing side reactions and managing difficult sequences, have led to the development of specialized chemical tools. This compound has emerged as a key player in this field, primarily due to its protective functions and its ability to influence peptide chain conformation. ekb.egresearchgate.net

One of the primary roles of this compound in peptide synthesis is as a protecting group for cysteine residues. nih.gov The formation of the thiazolidine ring from the N-terminal cysteine effectively masks both the free amine and the reactive thiol group in the side chain. nih.gov This protection is crucial for preventing unwanted side reactions during the stepwise assembly of the peptide chain. nih.gov

Furthermore, this compound is used to create "pseudoproline" (ΨPro) dipeptide analogs. researchgate.net When incorporated into a peptide sequence, the 2,2-dimethylthiazolidine (B104285) moiety acts as a proline surrogate. researchgate.net This modification is acid-labile, allowing for its removal under specific conditions once its protective function is no longer needed. researchgate.net

The incorporation of this compound as a pseudoproline dipeptide significantly enhances the efficiency of peptide synthesis. researchgate.net A major challenge in solid-phase peptide synthesis (SPPS) is the aggregation of growing peptide chains, which leads to poor coupling efficiency and low yields. nih.gov The rigid thiazolidine ring introduces a "kink" in the peptide backbone, disrupting the intermolecular hydrogen bonding that causes aggregation. researchgate.net

Table 2: Research Findings on Cis-Amide Bond Induction by Pseudoproline Analogs

| Pseudoproline Analog | Peptide Sequence Context | Resulting % Cis Conformation | Source |

| Ser(ΨMe,Mepro) | Leu-ΨPro bond | 69% | researchgate.net |

| Thr(ΨMe,Mepro) | Leu-ΨPro bond | 63% | researchgate.net |

| Dimethylated Pseudoproline | Phe-ΨPro bond | ~100% | researchgate.net |

| Thiazolidine-4-carboxylic acid | Phe-ΨPro bond | ~50% | researchgate.net |

Bioconjugation Strategies

The unique chemical structure of this compound, particularly the thiazolidine ring, offers significant utility in the field of bioconjugation. This heterocyclic system is fundamentally derived from the condensation of L-cysteine and acetone (B3395972), and its chemistry is intrinsically linked to the reversible formation of this ring structure. This characteristic is harnessed in strategies for linking biomolecules and developing sophisticated drug delivery systems.

Facilitating Linkage of Biomolecules

The formation of a thiazolidine ring via the reaction between a cysteine residue and an aldehyde is a key principle in certain bioconjugation techniques, often referred to as thiazolidine ligation. researchgate.net This reaction can proceed under physiological conditions, making it suitable for modifying peptides and proteins. nih.gov The secondary amine within the thiazolidine ring of this compound can participate in forming linkages.

While direct, extensive research on the use of this compound as a primary bioconjugation agent is not widely documented, the foundational chemistry of thiazolidine formation is a well-established method for linking biological macromolecules. researchgate.net For instance, a peptide or protein with an N-terminal cysteine can react with a molecule containing an aldehyde group to form a stable thiazolidine linkage. nih.gov Conversely, derivatives of this compound could be synthesized to present a reactive group, enabling its attachment to other biomolecules. The stability of the resulting conjugate can be influenced by the specific reactants and reaction conditions. nih.gov Some thiazolidine-based linkages are designed to be stable, while others are engineered for controlled release, a feature particularly useful in drug delivery. nih.gov

Bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, has expanded the toolkit for bioconjugation. wikipedia.orgnih.govnih.govsemanticscholar.orgresearchgate.net Thiazolidine ligation, while a valuable tool, is one of many such strategies. nih.gov Its application is often considered alongside other bioorthogonal reactions like click chemistry and Staudinger ligations for the precise modification of biomolecules. nih.govsemanticscholar.org

Targeted Drug Delivery System Development

A significant application of this compound and related 2-substituted thiazolidine-4-carboxylic acids lies in their potential as prodrugs of L-cysteine. nih.govnih.gov A prodrug is an inactive compound that is converted into an active drug within the body. In this context, the thiazolidine ring masks the therapeutic agent, L-cysteine, until it reaches its target, where the ring structure opens to release the active molecule. nih.gov

The rationale behind using these compounds as cysteine prodrugs is to enhance the intracellular delivery of cysteine, which is a precursor to the vital antioxidant glutathione (B108866). nih.govarvojournals.org The stability of the thiazolidine ring can be modulated by the substituents at the 2-position. nih.gov The 2,2-dimethyl substitution in the target compound influences its stability and the rate at which it releases L-cysteine. Research has shown that various 2-substituted thiazolidine-4(R)-carboxylic acids can effectively deliver L-cysteine in vivo. nih.gov This controlled release is crucial for therapeutic applications where sustained levels of the active drug are required.

This prodrug strategy is a form of targeted drug delivery. By modifying the thiazolidine structure, it is conceivable to design carriers that release their cargo under specific physiological conditions, such as changes in pH or the presence of certain enzymes. nih.gov While much of the research has focused on the release of cysteine for its antioxidant properties arvojournals.org, the principle can be extended to the delivery of other therapeutic agents that are chemically linked to the thiazolidine scaffold.

Analytical Chemistry Applications

The detection and quantification of this compound in various matrices are crucial for research in its synthesis, bioconjugation applications, and potential therapeutic uses. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for this purpose.

Chromatography (e.g., HPLC for Separation and Identification)

HPLC is a powerful tool for the separation, identification, and quantification of this compound and its derivatives. The method's versatility allows for the analysis of these compounds in complex mixtures, such as biological fluids and reaction media.

A common approach for the analysis of thiazolidine-4-carboxylic acids is reversed-phase HPLC. chemicalpapers.comresearchgate.net In this technique, a nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase. chemicalpapers.comsielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier such as formic or acetic acid, would be employed. chemicalpapers.comsielc.com The acidic modifier helps to ensure the carboxylic acid group is protonated, leading to better peak shape and retention.

Detection of the compound can be achieved using various detectors. A Ultraviolet (UV) detector is often suitable if the molecule possesses a chromophore or if it is derivatized with a UV-absorbing tag. researchgate.net For more sensitive and selective detection, especially in complex biological samples, HPLC coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is the method of choice. nih.govnih.gov This allows for the unequivocal identification and quantification of the analyte based on its mass-to-charge ratio and fragmentation pattern.

The table below outlines a typical set of HPLC parameters that could be used for the analysis of this compound, based on methods for similar compounds.

| Parameter | Value |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 5% B, increase to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |